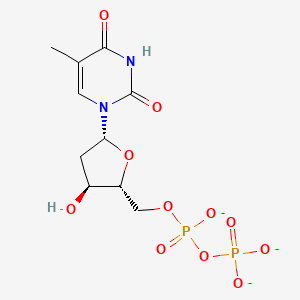
Thymidine-diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DTDP(3-) is an organophosphate oxoanion arising from deprotonation of the diphosphate OH groups of thymidine 5'-diphosphate; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a dTDP.
Wissenschaftliche Forschungsanwendungen
Recognition of Nucleotides by Zinc(II)−Bis(cyclen) Complexes : Zinc(II) complexes have been found to selectively recognize thymidine nucleotides, including thymidine 5‘-diphosphate (5‘-dTDP), highlighting their potential in biochemical applications (Aoki & Kimura, 2000).
Role in Mitochondrial DNA Synthesis : In human cells, mitochondrial deoxyribonucleoside triphosphates (dNTPs) pools, which include thymidine diphosphate, are crucial for mitochondrial DNA synthesis. This study reveals the importance of thymidine diphosphate in mitochondrial function and its regulation (Rampazzo et al., 2004).
Identification of Mitochondrial Thymidine Monophosphate Kinase : A study identified TMPK2, a kinase involved in phosphorylating thymidine monophosphate (dTMP) to form dTDP in mitochondria, highlighting its role in cellular energy metabolism and possibly in diseases related to mitochondrial dysfunction (Chen et al., 2008).
Thymidylate Kinase in Drug Activation and Antibiotic Development : Thymidylate kinase, which catalyzes the phosphorylation of dTMP to dTDP, is a potential target for drug development, including for treating HIV and bacterial infections (Cui et al., 2013).
Enzymatic Synthesis of Nucleoside Diphosphates : Enzymatic systems for synthesizing pyrimidine nucleoside 5′-diphosphates, including thymidine 5′-diphosphate, from readily available reagents offer a simpler alternative to classical methodologies in nucleotide research (Valino et al., 2015).
Thymidine Analogues in DNA Synthesis Research : Thymidine analogues are used for tracking DNA synthesis in various biological and medical research fields, demonstrating the versatility of thymidine derivatives in scientific studies (Cavanagh et al., 2011).
Thymidine Catabolism in Cancer Survival : Research indicates that thymidine catabolism, involving thymidine phosphorylase which converts thymidine to dTDP and further metabolites, is a strategic pathway for cancer cell survival under nutrient deprivation (Tabata et al., 2017).
DNA Repair Mechanisms Involving Thymidine Kinase : Thymidine kinase, responsible for thymidine phosphorylation to dTDP, plays a critical role in DNA repair mechanisms, showcasing the importance of thymidine metabolism in maintaining genetic integrity (Hu et al., 2018).
Eigenschaften
Molekularformel |
C10H13N2O11P2-3 |
|---|---|
Molekulargewicht |
399.16 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N2O11P2/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18)/p-3/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
UJLXYODCHAELLY-XLPZGREQSA-K |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


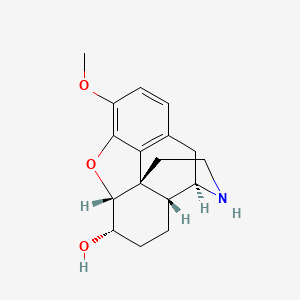
![5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1258946.png)
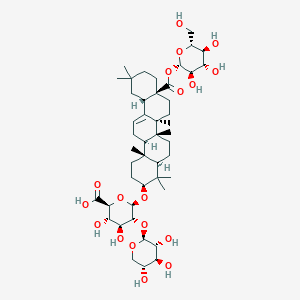
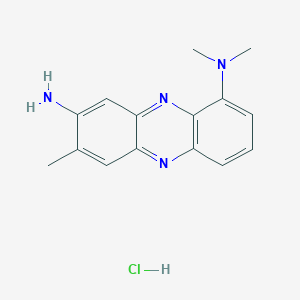
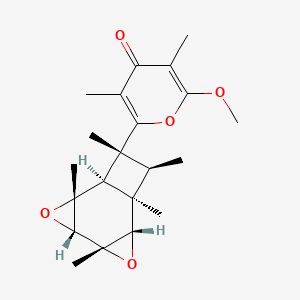
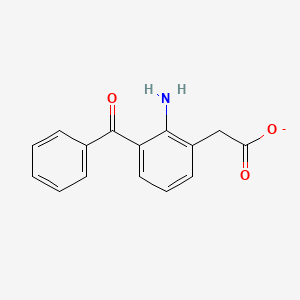
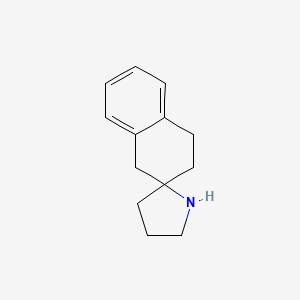
![N-[(4R,4aS,7aR,12bR)-9-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-sulfanylacetamide](/img/structure/B1258957.png)
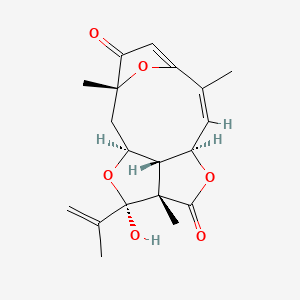

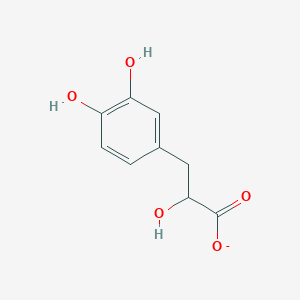
![5-(4-aminophenyl)-N,8-dimethyl-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide](/img/structure/B1258963.png)
![2-[2-ethoxyethoxy-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B1258964.png)

